4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester
Overview
Description
4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is a useful research compound. Its molecular formula is C9H14ClNO3 and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Applications
- 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is an important intermediate in synthesizing biologically active compounds, including thiazole carboxylic acids. A rapid synthetic method has been established for this compound, optimized for higher yields (Tu Yuanbiao et al., 2016).
Applications in Organic Chemistry
- This compound is utilized in the synthesis of 5-substituted ethyl or methyl 4-isoxazolecarboxylates and methyl 4-(2,2-dimethyl-1-oxopropyl)-5-isoxazolecarboxylate, indicating its versatility in creating diverse organic structures (P. Schenone et al., 1991).
Role in Nanotechnology
- The compound is applied in nanotechnology, specifically in the development of polymer solar cells. It has been used as an acceptor and cathode interfacial material, demonstrating its potential in enhancing electron mobility in these applications (Menglan Lv et al., 2014).
Use in Medicinal Chemistry
- While avoiding specific details on drug usage and side effects, it's noteworthy that derivatives of this compound have shown potential in anticancer properties. The synthesis and evaluation of these derivatives highlight the compound's significance in medicinal chemistry research (M. Vorona et al., 2007).
Advanced Synthetic Techniques
- Advanced synthetic techniques involving this compound have been developed, such as microwave-assisted solvent-free reactions, showcasing the evolving methods in organic synthesis (M. Panunzio et al., 2004).
Properties
IUPAC Name |
ethyl (2Z)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-4-14-9(13)7(6-11(2)3)8(12)5-10/h6H,4-5H2,1-3H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPAUMVQAGFPRL-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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